molecular formula C20H16N2O B14801509 Biphenyl-4-carboxylic acid benzylidene-hydrazide

Biphenyl-4-carboxylic acid benzylidene-hydrazide

Cat. No.: B14801509
M. Wt: 300.4 g/mol
InChI Key: RJRYHBFXVMEQNS-RCCKNPSSSA-N
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Description

Biphenyl-4-carboxylic acid benzylidene-hydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-carboxylic acid benzylidene-hydrazide typically involves the condensation of biphenyl-4-carboxylic acid hydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve biphenyl-4-carboxylic acid hydrazide in ethanol.
  • Add benzaldehyde to the solution.
  • Add a few drops of acetic acid as a catalyst.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated reflux systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-carboxylic acid benzylidene-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl and hydrazone moieties.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Biphenyl-4-carboxylic acid benzylidene-hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of biphenyl-4-carboxylic acid benzylidene-hydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-carboxylic acid hydrazide
  • Benzylidene-hydrazide derivatives
  • Biphenyl derivatives with different substituents

Uniqueness

Biphenyl-4-carboxylic acid benzylidene-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C20H16N2O/c23-20(22-21-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-15H,(H,22,23)/b21-15+

InChI Key

RJRYHBFXVMEQNS-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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